Naphthalene-2-sulfonic acid hydrate
Overview
Description
Naphthalene-2-sulfonic acid hydrate is an organic compound with the chemical formula C₁₀H₇SO₃H·xH₂O. It is a colorless, water-soluble solid that is often available as mono- and trihydrates. This compound is one of two mono-sulfonic acids of naphthalene, the other being naphthalene-1-sulfonic acid. This compound is primarily used in the production of dyes and other chemical intermediates .
Mechanism of Action
Target of Action
Naphthalene-2-sulfonic acid hydrate is known to interact with certain proteins in the human body. The primary targets of this compound are Prothrombin and Trypsin-1 . Prothrombin is a protein involved in the clotting of blood, while Trypsin-1 is an enzyme that aids in the digestion of proteins.
Mode of Action
It is known that the compound interacts with these proteins, potentially altering their function
Biochemical Pathways
This compound is involved in several biochemical pathways. It is used in the production of dyes via nitration en route to aminonaphthalenesulfonic acids . It also undergoes many reactions, some of which are of commercial interest. For instance, fusion with sodium hydroxide followed by acidification gives 2-naphthol . It is an intermediate in the formation of 2,6-, 2,7- and 1,6-naphthalene disulfonic acids as well as 1,3,6-naphthalenetrisulfonic acid .
Pharmacokinetics
It is known to be a water-soluble compound , which may influence its bioavailability and distribution within the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water may affect its distribution and efficacy within the body . Additionally, safety data suggests that it should be handled in a well-ventilated area to avoid inhalation
Biochemical Analysis
Biochemical Properties
Naphthalene-2-sulfonic acid hydrate is mainly used in the production of dyes via nitration en route to aminonaphthalenesulfonic acids . It undergoes many reactions, some of which are or were of commercial interest . For instance, fusion with sodium hydroxide followed by acidification gives 2-naphthol . It is an intermediate in the formation of 2,6-, 2,7- and 1,6-naphthalene disulfonic acids as well as 1,3,6-naphthalenetrisulfonic acid .
Cellular Effects
It is known that the fluorescence of Naphthalene-2-sulfonic acid is effectively quenched by colloidal silver via photoinduced interfacial electron transfer from the excited singlet of Naphthalene-2-sulfonic acid to silver .
Temporal Effects in Laboratory Settings
The solubilities of this compound in sulfuric acid solutions were measured at temperatures ranging from 278.15 to 338.15 K . The solubilities increased with temperature .
Preparation Methods
Naphthalene-2-sulfonic acid hydrate is prepared by the sulfonation of naphthalene with sulfuric acid. The process involves equilibrating conditions that allow the 1-sulfonic acid isomer to convert to the more stable 2-sulfonic acid . Industrial production methods include:
Chemical Reactions Analysis
Naphthalene-2-sulfonic acid hydrate undergoes various chemical reactions, including:
Fusion with Sodium Hydroxide: This reaction, followed by acidification, produces 2-naphthol.
Condensation with Formaldehyde: This reaction forms polymeric sulfonic acids.
Formation of Disulfonic and Trisulfonic Acids: It acts as an intermediate in the formation of 2,6-, 2,7-, and 1,6-naphthalene disulfonic acids, as well as 1,3,6-naphthalenetrisulfonic acid.
Scientific Research Applications
Naphthalene-2-sulfonic acid hydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Naphthalene-2-sulfonic acid hydrate is unique compared to other similar compounds due to its specific sulfonic acid group position on the naphthalene ring. Similar compounds include:
Naphthalene-1-sulfonic acid: Another mono-sulfonic acid of naphthalene with the sulfonic acid group at the 1-position.
2,6-Naphthalene disulfonic acid: A disulfonic acid derivative with sulfonic acid groups at the 2 and 6 positions.
1,3,6-Naphthalene trisulfonic acid: A trisulfonic acid derivative with sulfonic acid groups at the 1, 3, and 6 positions.
This compound’s unique position of the sulfonic acid group makes it particularly useful in specific chemical reactions and industrial applications.
Properties
IUPAC Name |
naphthalene-2-sulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGOFWIZZIYCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608124 | |
Record name | Naphthalene-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6036-00-6 | |
Record name | Naphthalene-2-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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